(2R)-2-(2-fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile
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Overview
Description
(2-Fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile is an organic compound characterized by the presence of fluorine, methoxy groups, and a hydroxyacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile typically involves the introduction of fluorine and methoxy groups onto a phenyl ring, followed by the addition of a hydroxyacetonitrile group. Common synthetic routes include:
Fluorination and Methoxylation: The phenyl ring is first fluorinated and methoxylated using appropriate reagents such as fluorine gas and methanol in the presence of a catalyst.
Hydroxyacetonitrile Addition: The hydroxyacetonitrile group is introduced via a nucleophilic substitution reaction, where a suitable precursor reacts with cyanide ions under controlled conditions.
Industrial Production Methods
Industrial production of (2-fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-4,5-dimethoxyphenyl)methanol
- (2-Fluoro-4,5-dimethoxyphenyl)(phenyl)methanol
- 2-(2-Fluoro-4,5-dimethoxyphenyl)pentan-2-ol
Uniqueness
(2-Fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile is unique due to the presence of the hydroxyacetonitrile group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10FNO3 |
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Molecular Weight |
211.19 g/mol |
IUPAC Name |
(2R)-2-(2-fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C10H10FNO3/c1-14-9-3-6(8(13)5-12)7(11)4-10(9)15-2/h3-4,8,13H,1-2H3/t8-/m0/s1 |
InChI Key |
BNBXXCYXZUPYQX-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)[C@H](C#N)O)F)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C#N)O)F)OC |
Origin of Product |
United States |
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